molecular formula C181H275F3N50O57S7 B12103612 Iberiotoxin trifluoroacetate salt

Iberiotoxin trifluoroacetate salt

Cat. No.: B12103612
M. Wt: 4345 g/mol
InChI Key: ZDGJIMQFDSPUJP-XYHSBZLHSA-N
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Description

Iberiotoxin trifluoroacetate salt is a peptide toxin derived from the venom of the Eastern Indian red scorpion, Hottentotta tamulusThe inhibition of these channels has significant implications in various physiological processes, making this compound a valuable tool in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iberiotoxin trifluoroacetate salt involves the extraction and purification of the peptide from scorpion venom. The peptide is then subjected to trifluoroacetate treatment to form the salt. The reaction conditions typically involve maintaining a low temperature to preserve the peptide’s integrity and activity .

Industrial Production Methods

Industrial production of this compound is not widely documented due to the specialized nature of the compound. the general approach involves large-scale extraction from scorpion venom, followed by purification and chemical modification to produce the trifluoroacetate salt .

Chemical Reactions Analysis

Types of Reactions

Iberiotoxin trifluoroacetate salt primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It binds to the outer face of BK channels, inhibiting their activity .

Common Reagents and Conditions

The primary reagent involved in the preparation of this compound is trifluoroacetic acid, which is used to form the trifluoroacetate salt. The conditions typically involve low temperatures and controlled environments to maintain the peptide’s stability .

Major Products Formed

The major product formed from the reaction of iberiotoxin with trifluoroacetic acid is this compound. This product retains the biological activity of the native peptide while enhancing its stability and solubility .

Scientific Research Applications

Iberiotoxin trifluoroacetate salt has a wide range of applications in scientific research:

Mechanism of Action

Iberiotoxin trifluoroacetate salt exerts its effects by binding to the outer face of large-conductance calcium-activated potassium channels (BK channels). This binding decreases the probability of the channels opening and reduces their open time, effectively inhibiting the flow of potassium ions through the channels. The high affinity of iberiotoxin for BK channels (Kd 1 nM) makes it a potent inhibitor .

Comparison with Similar Compounds

Iberiotoxin trifluoroacetate salt is similar to other peptide toxins that target ion channels, such as charybdotoxin and noxiustoxin. it is unique in its high selectivity and potency for BK channels. This specificity makes it a valuable tool for studying these channels in detail .

List of Similar Compounds

  • Charybdotoxin
  • Noxiustoxin
  • Agitoxin
  • Margatoxin

These compounds share structural similarities with iberiotoxin but differ in their selectivity and potency for various ion channels .

Biological Activity

Iberiotoxin trifluoroacetate salt (IbTX) is a potent and selective inhibitor of high-conductance calcium-activated potassium (BKCa) channels. Understanding its biological activity is crucial for its potential applications in various physiological and pathological contexts. This article reviews the compound's mechanisms of action, effects on different cell types, and its implications in animal models.

Iberiotoxin acts primarily as an inhibitor of BKCa channels, which are critical for regulating cellular excitability and calcium signaling. The binding affinity of IbTX to these channels is exceptionally high, with a dissociation constant (Kd) of approximately 1 nM, indicating strong interaction and specificity for BKCa channels over other voltage-dependent ion channels .

Inhibition of Cell Migration

Recent studies have demonstrated that IbTX significantly affects cell migration, particularly in rat mesenchymal stem cells (rMSCs). At a concentration of 10 nM, IbTX was shown to abolish the migration effects induced by platelet lysate (PL), suggesting a role in modulating cellular responses to external stimuli . This finding indicates that IbTX may be useful in research focused on cell migration and tissue regeneration.

Effects on Cardiac Function

In animal models, particularly male Wistar rats with chronic heart failure (CHF), IbTX administration resulted in notable changes in cardiac parameters. Following treatment, there was an increase in the right ventricular weight-to-body weight ratio and lung weight-to-body weight ratio, alongside a decrease in left ventricular ejection fraction. These changes suggest that the inhibition of BKCa channels by IbTX exacerbates cardiac dysfunction in CHF models .

Protective Role Against Ischemia

Interestingly, IbTX has been implicated in protective mechanisms against myocardial ischemia and reperfusion injury. In neonatal cardiomyocytes, the inhibition of BKCa channels by IbTX has been shown to confer protection during ischemic events. This protective effect is likely due to the modulation of intracellular calcium dynamics and reactive oxygen species (ROS) production .

Summary of Biological Effects

The following table summarizes key biological activities associated with this compound:

Biological Activity Observations
BKCa Channel Inhibition Selective blockade with Kd ~ 1 nM; does not affect other voltage-dependent ion channels .
Cell Migration Reduces migration of rMSCs at 10 nM concentration; abolishes PL-induced migration effects .
Cardiac Dysfunction Increases right ventricular weight/body weight ratio; decreases left ventricular ejection fraction in CHF rats .
Protection Against Ischemia Confers protection to neonatal hearts during ischemia and reperfusion injury by modulating calcium dynamics .

Case Studies and Research Findings

Several studies have highlighted the diverse effects of Iberiotoxin:

  • Cardiac Studies : A study involving chronic heart failure models showed that IbTX treatment led to increased sympathetic drive and deteriorated cardiac function, indicating its potential role in exacerbating heart conditions through BK channel inhibition .
  • Neurophysiological Studies : Research on rat CA1 pyramidal neurons demonstrated that blockade of BK channels by IbTX reduced initial discharge frequency during strong depolarizing current injections, suggesting a significant impact on neuronal excitability and signaling .
  • Cancer Research : Scorpion venom components including iberiotoxin have been studied for their anti-proliferative effects on glioblastoma and melanoma cells, indicating potential therapeutic applications in oncology through targeted ion channel modulation .

Properties

Molecular Formula

C181H275F3N50O57S7

Molecular Weight

4345 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(1R,4S,7R,12R,15S,18S,21S,24S,30S,33S,36S,42S,45R,50R,53S,56S,59S,62S,65S,68R,75S,78S,84S,89S,92S,95S)-15,42,62,75,78-pentakis(4-aminobutyl)-24-benzyl-4,36-bis(3-carbamimidamidopropyl)-50-[[(2S)-3-carboxy-2-[[(2S)-2-[[(2S)-3-carboxy-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]butanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-65-(2-carboxyethyl)-18,33-bis(carboxymethyl)-53,59,92-tris(hydroxymethyl)-89-(1H-indol-3-ylmethyl)-21-(2-methylpropyl)-84-(2-methylsulfanylethyl)-2,5,13,16,19,22,25,28,31,34,37,40,43,51,54,57,60,63,66,74,77,80,83,86,87,90,93,96-octacosaoxo-30,56,95-tri(propan-2-yl)-9,10,47,48,70,71-hexathia-3,6,14,17,20,23,26,29,32,35,38,41,44,52,55,58,61,64,67,73,76,79,82,85,88,91,94,97-octacosazatricyclo[43.27.14.1112,68]heptanonacontane-7-carbonyl]amino]propanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C179H274N50O55S7.C2HF3O2/c1-87(2)65-111-155(261)208-112(66-93-33-15-13-16-34-93)146(252)195-77-133(239)225-139(88(3)4)172(278)213-117(71-136(244)245)158(264)199-100(44-31-62-190-178(186)187)144(250)193-75-131(237)198-102(40-22-27-58-181)148(254)219-124-82-287-290-85-127(223-160(266)118(72-137(246)247)214-173(279)140(89(5)6)226-162(268)119(73-138(248)249)215-176(282)143(92(11)233)229-161(267)114(67-94-35-17-14-18-36-94)209-153(259)107-51-54-130(236)196-107)171(277)217-122(80-232)165(271)227-141(90(7)8)174(280)218-120(78-230)163(269)201-103(41-23-28-59-182)149(255)204-108(52-55-134(240)241)154(260)222-126-84-288-286-81-123(220-151(257)105(43-25-30-61-184)200-147(253)101(39-21-26-57-180)197-132(238)76-194-145(251)109(56-64-285-12)205-167(124)273)166(272)203-106(45-32-63-191-179(188)189)152(258)221-125(169(275)210-113(68-95-46-48-97(234)49-47-95)156(262)206-110(177(283)284)50-53-129(185)235)83-289-291-86-128(168(274)202-104(42-24-29-60-183)150(256)212-116(70-135(242)243)159(265)207-111)224-175(281)142(91(9)10)228-164(270)121(79-231)216-157(263)115(211-170(126)276)69-96-74-192-99-38-20-19-37-98(96)99;3-2(4,5)1(6)7/h13-20,33-38,46-49,74,87-92,100-128,139-143,192,230-234H,21-32,39-45,50-73,75-86,180-184H2,1-12H3,(H2,185,235)(H,193,250)(H,194,251)(H,195,252)(H,196,236)(H,197,238)(H,198,237)(H,199,264)(H,200,253)(H,201,269)(H,202,274)(H,203,272)(H,204,255)(H,205,273)(H,206,262)(H,207,265)(H,208,261)(H,209,259)(H,210,275)(H,211,276)(H,212,256)(H,213,278)(H,214,279)(H,215,282)(H,216,263)(H,217,277)(H,218,280)(H,219,254)(H,220,257)(H,221,258)(H,222,260)(H,223,266)(H,224,281)(H,225,239)(H,226,268)(H,227,271)(H,228,270)(H,229,267)(H,240,241)(H,242,243)(H,244,245)(H,246,247)(H,248,249)(H,283,284)(H4,186,187,190)(H4,188,189,191);(H,6,7)/t92-,100+,101+,102+,103+,104+,105+,106+,107?,108+,109+,110+,111+,112+,113+,114+,115+,116+,117+,118+,119+,120+,121+,122+,123+,124+,125+,126+,127+,128+,139+,140+,141+,142+,143+;/m1./s1

InChI Key

ZDGJIMQFDSPUJP-XYHSBZLHSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H]1CSSC[C@H]2C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC3=O)CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)N)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N2)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC5=CC=CC=C5)CC(C)C)CC(=O)O)CCCCN)C(C)C)CO)CC6=CNC7=CC=CC=C76)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC1=O)CO)C(C)C)CO)CCCCN)CCC(=O)O)CCCCN)CCCCN)CCSC)NC(=O)[C@H](CC8=CC=CC=C8)NC(=O)C9CCC(=O)N9)O.C(=O)(C(F)(F)F)O

Canonical SMILES

CC(C)CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC3CSSCC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)N1)CC(=O)O)CCCCN)NC(=O)C(NC(=O)C(NC(=O)C(NC3=O)CC4=CNC5=CC=CC=C54)CO)C(C)C)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CCC(=O)N)C(=O)O)CCCNC(=N)N)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC2=O)CCSC)CCCCN)CCCCN)CCC(=O)O)CCCCN)CO)C(C)C)CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8)CCCCN)CCCNC(=N)N)CC(=O)O)C(C)C)CC9=CC=CC=C9.C(=O)(C(F)(F)F)O

Origin of Product

United States

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